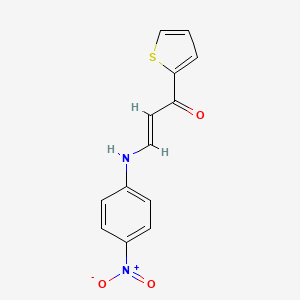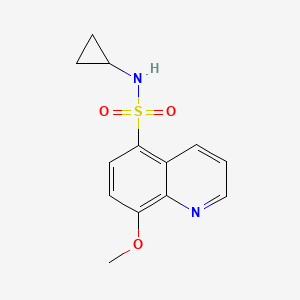
1-(4-ALLYLPIPERAZINO)-3-(4-METHOXYPHENYL)-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Allylpiperazino)-3-(4-methoxyphenyl)-1-propanone is an organic compound that features a piperazine ring substituted with an allyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-allylpiperazino)-3-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the allylated piperazine with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Allylpiperazino)-3-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions such as nucleophilic aromatic substitution using strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Allylpiperazino)-3-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-allylpiperazino)-3-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
1-(4-Allylpiperazino)-3-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
1-(4-Allylpiperazino)-3-(4-hydroxyphenyl)-1-propanone: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness: 1-(4-Allylpiperazino)-3-(4-methoxyphenyl)-1-propanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s pharmacological properties.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-10-18-11-13-19(14-12-18)17(20)9-6-15-4-7-16(21-2)8-5-15/h3-5,7-8H,1,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMSDNCMBNERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5265692.png)
![2-[4-(1,3-Diphenylimidazolidin-2-yl)phenyl]-1,3-diphenylimidazolidine](/img/structure/B5265696.png)
![methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)


![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)
![1-[6-(furan-2-yl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B5265760.png)

![(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5265780.png)
